molecular formula C10H18BNO2S B8318203 (5-((Pentylamino)methyl)thiophen-2-yl)boronic acid

(5-((Pentylamino)methyl)thiophen-2-yl)boronic acid

Cat. No.: B8318203
M. Wt: 227.14 g/mol
InChI Key: UKHMXOFKCWZETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-((Pentylamino)methyl)thiophen-2-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with a pentylamino group and a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((Pentylamino)methyl)thiophen-2-yl)boronic acid typically involves the functionalization of a thiophene ring. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated thiophene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-((Pentylamino)methyl)thiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The thiophene ring can undergo reduction reactions to form dihydrothiophene derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid group under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Substituted boronic acid derivatives.

Scientific Research Applications

(5-((Pentylamino)methyl)thiophen-2-yl)boronic acid has several scientific research applications:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    (5-(Dimethylamino)thiophen-2-yl)boronic acid: Similar structure but with a dimethylamino group instead of a pentylamino group.

    (5-((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid: Contains a tert-butoxycarbonyl-protected amino group.

Uniqueness

(5-((Pentylamino)methyl)thiophen-2-yl)boronic acid is unique due to its pentylamino substitution, which can influence its reactivity and solubility properties. This makes it a valuable compound for specific synthetic applications where other boronic acids may not be suitable.

Properties

Molecular Formula

C10H18BNO2S

Molecular Weight

227.14 g/mol

IUPAC Name

[5-[(pentylamino)methyl]thiophen-2-yl]boronic acid

InChI

InChI=1S/C10H18BNO2S/c1-2-3-4-7-12-8-9-5-6-10(15-9)11(13)14/h5-6,12-14H,2-4,7-8H2,1H3

InChI Key

UKHMXOFKCWZETI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)CNCCCCC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the general procedure of 3-[1-(ethylsulfonyl)-4-piperidinyl]-5-(5-{[(2-methylbutyl)amino]methyl}-2-thienyl)-1H-indole-7-carboxamide, (5-formyl-2-thienyl)boronic acid (50 mg, 0.32 mmol), pentylamine (29 mg, 0.32 mmol), and NaCNBH3 (40 mg, 0.64 mmol) were reacted to give 45 mg of crude {5-[(pentylamino)methyl]-2-thienyl}boronic acid. The crude {5-[(pentylamino)methyl]-2-thienyl}boronic acid was then reacted with 5-bromo-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide (65 mg, 0.157 mmol), K2CO3 (130 mg, 0.942 mmol), and tetrakis(triphenylphosphine)palladium(0) (4 mg, 0.003 mmol) to give 20.7 mg of the title compound (20%).
Name
3-[1-(ethylsulfonyl)-4-piperidinyl]-5-(5-{[(2-methylbutyl)amino]methyl}-2-thienyl)-1H-indole-7-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
29 mg
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.